molecular formula C36H28O5 B018892 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one CAS No. 96333-59-4

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one

Cat. No.: B018892
CAS No.: 96333-59-4
M. Wt: 540.6 g/mol
InChI Key: QEKMTUHCVIGYAC-UHFFFAOYSA-N
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Description

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, substituted with benzyloxy groups at positions 5, 7, and 2, and a benzyloxyphenyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Preparation of 2-hydroxyacetophenone derivatives: This involves the reaction of 2-hydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate to form 2-benzyloxyacetophenone.

    Formation of chromen-4-one core: The 2-benzyloxyacetophenone is then subjected to a Claisen-Schmidt condensation with 4-benzyloxybenzaldehyde in the presence of a base like sodium hydroxide to form the intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.

    Final substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the chromen-4-one core to chromanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one: A flavonoid with similar antioxidant and anti-inflammatory properties.

    5,7-Dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another flavonoid derivative with potential anticancer activity.

Uniqueness

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one is unique due to its multiple benzyloxy substitutions, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets.

Properties

IUPAC Name

5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O5/c37-32-22-33(29-16-18-30(19-17-29)38-23-26-10-4-1-5-11-26)41-35-21-31(39-24-27-12-6-2-7-13-27)20-34(36(32)35)40-25-28-14-8-3-9-15-28/h1-22H,23-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKMTUHCVIGYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457822
Record name MLS000517991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96333-59-4
Record name MLS000517991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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